molecular formula C12H18N2O2 B1252148 Kuraramine

Kuraramine

Cat. No. B1252148
M. Wt: 222.28 g/mol
InChI Key: CUHBAHMWNDOHGZ-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kuraramine is a natural product found in Sophora flavescens and Sophora chrysophylla with data available.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Kuraramine has been synthesized successfully through the oxidative cleavage of (-)-N methylcytisine, demonstrating the potential for laboratory production and further chemical analysis (Frigerio, Haseler, & Gallagher, 2010).
  • Research on the total synthesis of kuraramine, among other compounds, highlights the intricate process involved in creating these complex molecules (Honda, Takahashi, & Namiki, 2005).

Biological Studies and Applications

  • Kuraramine, found in certain plant species like Sophora chrysophylla, has been identified as part of a diverse range of alkaloids with potential biological significance (Murakoshi et al., 1984).
  • Studies on the biosynthesis of active ingredients in plants such as Sophora flavescens (Kurara) reveal insights into the genetic underpinnings and metabolic pathways that may be responsible for the production of substances like kuraramine (Han et al., 2015).

Pharmacological Research

  • Kuraramine's potential in pharmacology is also under investigation, with studies exploring its effects on conditions like Parkinson's disease, suggesting its therapeutic promise and mechanisms of action (Sun et al., 2022).
  • The exploration of kurarinone, a related compound, has shown various pharmacological activities, including anti-inflammatory and anticancer effects, providing a context for understanding kuraramine's potential (Kumar et al., 2021).

properties

Product Name

Kuraramine

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

6-[(3S,5R)-5-(hydroxymethyl)-1-methylpiperidin-3-yl]-1H-pyridin-2-one

InChI

InChI=1S/C12H18N2O2/c1-14-6-9(8-15)5-10(7-14)11-3-2-4-12(16)13-11/h2-4,9-10,15H,5-8H2,1H3,(H,13,16)/t9-,10+/m1/s1

InChI Key

CUHBAHMWNDOHGZ-ZJUUUORDSA-N

Isomeric SMILES

CN1C[C@@H](C[C@@H](C1)C2=CC=CC(=O)N2)CO

Canonical SMILES

CN1CC(CC(C1)C2=CC=CC(=O)N2)CO

synonyms

kuraramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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